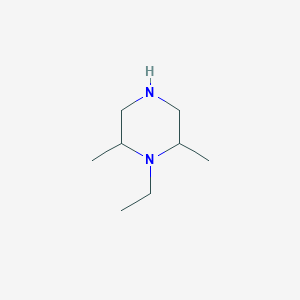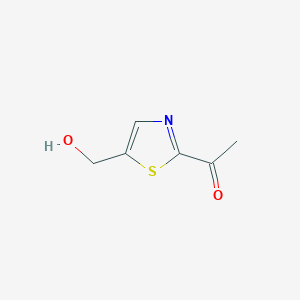
1-Ethyl-2,6-dimethylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-2,6-dimethylpiperazine is a heterocyclic organic compound belonging to the piperazine family Piperazines are characterized by a six-membered ring containing two nitrogen atoms at opposite positions This specific compound, with the molecular formula C8H18N2, is notable for its structural modifications, which include ethyl and dimethyl groups attached to the piperazine ring
準備方法
Synthetic Routes and Reaction Conditions
1-Ethyl-2,6-dimethylpiperazine can be synthesized through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically requires the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the reaction . Another method involves the ring opening of aziridines under the action of N-nucleophiles .
Industrial Production Methods
For industrial-scale production, a one-step synthesis under gas-solid phase catalysis in a stationary bed is often employed. This method uses 1,2-propylene diamine as a starting material and a metal-supported catalyst, such as copper or nickel, to achieve high yields . The process is advantageous due to its simplicity, low cost, and minimal environmental impact.
化学反応の分析
Types of Reactions
1-Ethyl-2,6-dimethylpiperazine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions are common, where halogenated compounds can replace hydrogen atoms on the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield N-oxides, while reduction can produce various amines.
科学的研究の応用
1-Ethyl-2,6-dimethylpiperazine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 1-Ethyl-2,6-dimethylpiperazine involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, altering their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
2,6-Dimethylpiperazine: Lacks the ethyl group, which can affect its chemical properties and applications.
1-Ethylpiperazine:
2,6-Diethylpiperazine: Contains two ethyl groups, which can further alter its properties.
Uniqueness
1-Ethyl-2,6-dimethylpiperazine is unique due to its specific combination of ethyl and dimethyl groups. This structural configuration can enhance its stability, reactivity, and potential biological activities compared to other piperazine derivatives .
特性
分子式 |
C8H18N2 |
|---|---|
分子量 |
142.24 g/mol |
IUPAC名 |
1-ethyl-2,6-dimethylpiperazine |
InChI |
InChI=1S/C8H18N2/c1-4-10-7(2)5-9-6-8(10)3/h7-9H,4-6H2,1-3H3 |
InChIキー |
GKHLJUSYIJMTQH-UHFFFAOYSA-N |
正規SMILES |
CCN1C(CNCC1C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-YL)methyl]amine](/img/structure/B12090612.png)







![(1R,2S,4S,5S)-4-[2-Iodo-6-(methylamino)-9H-purin-9-YL]-2-(phosphonooxy)bicyclo[3.1.0]hexane-1-methanol dihydrogen phosphate ester tetraammonium salt](/img/structure/B12090645.png)

![4-[2-(3,4-Dimethylphenyl)ethyl]piperidine](/img/structure/B12090669.png)



